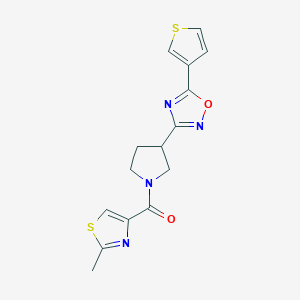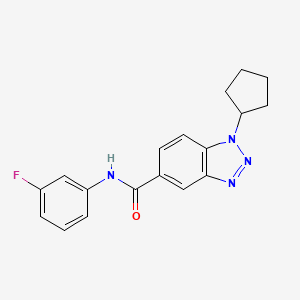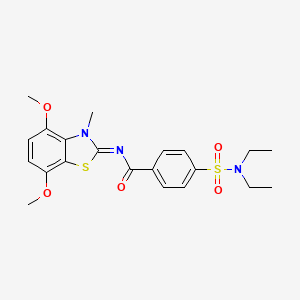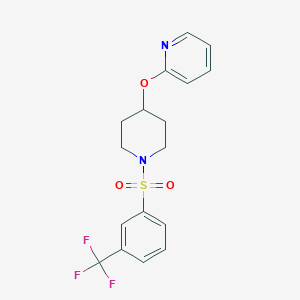
(2-Methylthiazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylthiazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O2S2 and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis and Characterization
Heterocyclic compounds, including those with thiazol, thiophen, and oxadiazol moieties, are of significant interest in the field of organic chemistry due to their diverse applications. For example, the synthesis and characterization of isomorphous structures with methyl- and chloro-substituted heterocyclic analogues demonstrate the importance of such compounds in understanding molecular structures and their properties (V. Rajni Swamy et al., 2013). These studies highlight the complex interplay between molecular structure and function, which is crucial for the development of new materials and drugs.
Antimicrobial and Antibacterial Activity
Compounds with structural features similar to "(2-Methylthiazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" have been explored for their potential antimicrobial and antibacterial activities. Research involving the synthesis of dihydropyrrolone conjugates and their in vitro microbial investigation suggests that such compounds exhibit good to moderate activity against bacterial strains (K. Pandya et al., 2019). This indicates the potential for these compounds to be developed into novel antimicrobial agents.
Drug-likeness and ADME Prediction
The drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds are critical for their development into therapeutic agents. The in silico approach towards the prediction of drug-likeness properties of synthesized compounds, including those with thiazol and oxadiazol rings, provides valuable insights into their potential as drugs. Such studies help in identifying compounds with favorable pharmacokinetic properties early in the drug development process (K. Pandya et al., 2019).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies offer insights into the interactions between compounds and biological targets. For instance, compounds containing thiazol and thiophene moieties have been studied for their antibacterial activities through molecular docking studies (H. Singh et al., 2016). These studies help in understanding how molecular modifications can enhance the efficacy and specificity of compounds towards their targets.
Synthesis and Reactivity
The synthesis and reactivity of compounds with complex structures, such as those containing multiple heterocyclic rings, are fundamental aspects of organic chemistry research. Studies focusing on the synthesis and characterization of novel compounds provide the basis for developing new materials with desired properties (Y. Mabkhot et al., 2010). Understanding the reactivity and synthesis pathways of such compounds is crucial for their application in various scientific and industrial fields.
特性
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-16-12(8-23-9)15(20)19-4-2-10(6-19)13-17-14(21-18-13)11-3-5-22-7-11/h3,5,7-8,10H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRSYFDELCJUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2444555.png)
![8-[4-(3-Chloro-phenyl)-piperazin-1-yl]-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2444557.png)
![1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444558.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2444559.png)

![N-(4-acetylphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2444563.png)




![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2444571.png)

